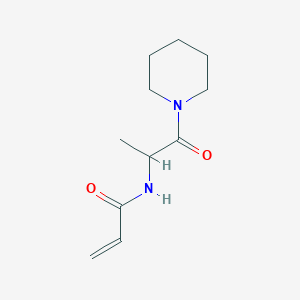
(2E)-4-(3,4-dimethylphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a family of synthetic molecules with potential applications in various fields of chemistry and materials science. However, direct studies on this exact compound are scarce; instead, there is a wealth of information on related thiazole derivatives, indicating a broader context of interest in such compounds for their chemical and physical properties.
Synthesis Analysis
Thiazole derivatives are typically synthesized through cycloaddition reactions and modifications of existing thiazole compounds. For instance, reactions involving dimethyl acetone-1,3-dicarboxylate have been used to form related structures, suggesting similar methods could apply to the compound (Žugelj et al., 2009).
Molecular Structure Analysis
Structural determination often involves X-ray crystallography and spectroscopic methods, as seen with similar compounds. The molecular structure of thiazole derivatives has been extensively studied, revealing insights into their bonding and configuration (Hou et al., 2009).
Chemical Reactions and Properties
Thiazole compounds participate in a variety of chemical reactions, including cycloadditions and nucleophilic substitutions. The presence of a thiazole core in the compound suggests reactivity towards electrophiles and possible participation in heterocyclic synthesis reactions (Hunnur et al., 2005).
Physical Properties Analysis
While specific data on this compound may not be available, related thiazole compounds exhibit a range of physical properties, including melting points, boiling points, and solubilities. These properties are influenced by the nature of substituents on the thiazole ring.
Chemical Properties Analysis
Thiazole derivatives are known for their chemical stability and reactivity, particularly towards nucleophilic agents. The chemical properties of such compounds can be inferred based on substituents' nature and position on the thiazole core, affecting their acidity, basicity, and reactivity patterns.
References:
- (Žugelj, M., Albreht, A., Uršič, U., Svete, J., & Stanovnik, B., 2009)
- (Hou, Z., Zhou, N.-B., He, B., & Li, X.-f., 2009)
- (Hunnur, R. K., Latthe, P. R., & Badami, B. V., 2005)
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Thiazole derivatives have been synthesized for their fungicidal activity, indicating the potential for such compounds to be used in developing new fungicides or antimicrobial agents. The synthesis process involves reactions with different reagents to yield a variety of thiazole compounds, confirmed by elemental analysis and spectral analysis (Bashandy, Abdelall, & El-Morsy, 2008).
Structural Studies
- Structural studies of thiazole derivatives, such as ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, provide insights into their hydrogen-bonded dimers and potential for supramolecular aggregation. These findings are crucial for understanding the chemical behavior and potential applications in material science or drug design (Lynch & Mcclenaghan, 2004).
Heterocyclic Chemistry
- The reactivity of thiazole derivatives with nitrogen nucleophiles has been explored, yielding a range of heterocyclic compounds. This demonstrates the versatility of thiazole compounds in synthesizing novel heterocyclic structures, which are often the backbone of pharmaceuticals and agrochemicals (Bondock, Tarhoni, & Fadda, 2011).
Photophysical and Electrochemical Properties
- The photophysical and electrochemical properties of certain thiazole derivatives have been investigated, suggesting their potential application in dye-sensitized solar cells (DSCs) and other optoelectronic devices. Such studies provide a foundation for using thiazole-based compounds in the development of new materials for energy conversion and storage (Wu et al., 2009).
Catalytic and Synthetic Applications
- Research into the catalytic enantioselective conjugate addition of cyanide to enones using thiazole derivatives highlights their potential use in synthetic organic chemistry. This process demonstrates the role of such compounds in facilitating the synthesis of chiral molecules, which are of great importance in the pharmaceutical industry (Tanaka, Kanai, & Shibasaki, 2008).
Propriétés
IUPAC Name |
(2E)-4-(3,4-dimethylphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-4-16-6-9-18(10-7-16)24-25-19(12-22)21-23-20(13-26-21)17-8-5-14(2)15(3)11-17/h5-11,13,24H,4H2,1-3H3/b25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMANKEIDOTYLQP-NCELDCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(3,4-dimethylphenyl)-N-(4-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2497521.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![N-(3,5-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2497526.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)
